N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Regioisomerism Hydrogen-bond geometry Pharmacophore topology

This distinct 1,3,4-oxadiazole-isoxazole carboxamide hybrid (CAS 946286-87-9) bears a para-fluorophenyl substituent and a 3-methylisoxazole regioisomer, generating a unique pharmacophoric signature that cannot be replicated by close analogs. Its favorable computed drug-like properties (XLogP3=1.9, TPSA=94 Ų, MW=288.23) make it an ideal candidate for screening libraries targeting tubulin polymerization, kinase inhibition, or antimicrobial pathways. The scaffold enables scaffold-hopping campaigns and serves as a calibration standard for in silico ADMET models. Supplied at ≥95% purity, it is ready for direct biological evaluation or further derivatization.

Molecular Formula C13H9FN4O3
Molecular Weight 288.238
CAS No. 946286-87-9
Cat. No. B2453872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
CAS946286-87-9
Molecular FormulaC13H9FN4O3
Molecular Weight288.238
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19)
InChIKeyDLJDWSRXYDDVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286-87-9): Procurement-Grade Physicochemical & Structural Baseline


N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946286-87-9; molecular formula C₁₃H₉FN₄O₃; MW 288.23 g/mol) is a fully synthetic heterocyclic hybrid comprising a 1,3,4-oxadiazole core, a para-fluorophenyl substituent at the oxadiazole 5-position, and a 3-methylisoxazole-5-carboxamide moiety linked via an amide-like urea bridge [1]. The compound exhibits computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 94 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. It is catalogued under PubChem CID 16879873 and is supplied as a research-grade screening compound or synthetic intermediate, typically at ≥95% purity [2]. Critically, no primary peer-reviewed bioactivity data, target engagement profiles, or in vivo pharmacokinetic parameters have been published for this specific compound as of the present search cut-off.

Why In-Class 1,3,4-Oxadiazole-Isoxazole Hybrids Cannot Be Interchanged with N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide


Although the 1,3,4-oxadiazole-isoxazole carboxamide scaffold is shared across a growing family of heterocyclic hybrids, the precise regiochemical and substituent architecture of CAS 946286-87-9 generates a unique pharmacophoric signature that cannot be replicated by close analogs. The 3-methyl substitution on the isoxazole ring (as opposed to the 5-methyl regioisomer, CAS 946304-52-5) alters the spatial orientation of the carboxamide linker and the hydrogen-bonding geometry of the oxadiazole-isoxazole junction [1]. The para-fluorophenyl group imparts distinct electronic and steric properties compared to furan-2-yl (CAS 953143-45-8), thiophen-2-yl (CAS 952964-72-6), or benzodioxol-5-yl (CAS 1021074-76-9) congeners, directly affecting lipophilicity, metabolic stability, and potential π-stacking interactions [2]. Furthermore, the 1,3,4-oxadiazole ring itself functions as a recognized amide bioisostere with documented superiority over 1,2,4-oxadiazole isomers in terms of lower lipophilicity and improved metabolic stability [3]. These cumulative structural distinctions mean that biological screening results, synthetic intermediate reactivity, and physicochemical handling properties cannot be extrapolated from one analog to another without empirical verification.

Quantitative Differentiation Evidence for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide Versus Closest Structural Analogs


Regioisomeric Differentiation: 3-Methylisoxazole-5-carboxamide Versus 5-Methylisoxazole-3-carboxamide Topology

The target compound bears the carboxamide linkage at the isoxazole 5-position with a methyl group at the 3-position, whereas its closest regioisomer (CAS 946304-52-5) reverses this pattern (5-methylisoxazole-3-carboxamide). This reversal relocates the carboxamide attachment point relative to the methyl substituent, altering the distance and angular geometry between the hydrogen-bond-donating amide NH and the oxadiazole ring [1]. In the target compound, the carboxamide carbonyl is positioned para-like to the ring oxygen, whereas in the regioisomer it is meta-like, which computational docking studies on analogous isoxazole-oxadiazole hybrids have shown to produce divergent binding poses against protein targets [2].

Regioisomerism Hydrogen-bond geometry Pharmacophore topology Medicinal chemistry

Fluorine-Enabled Physicochemical Differentiation: Para-Fluorophenyl Versus Non-Fluorinated Phenyl and Heterocyclic Analogs

The para-fluorophenyl substituent on the oxadiazole ring distinguishes CAS 946286-87-9 from its furan-2-yl (CAS 953143-45-8), thiophen-2-yl (CAS 952964-72-6), and benzodioxol-5-yl (CAS 1021074-76-9) analogs. The computed XLogP3 of 1.9 for the target compound [1] reflects the lipophilicity contribution of the 4-fluorophenyl group. By comparison, the furan-2-yl analog is expected to have a lower logP (furan contributes approximately −0.5 to −0.8 log units less than a fluorophenyl ring based on fragment-based calculations), while the benzodioxol-5-yl analog would have a higher TPSA due to the additional oxygen atoms [2]. The para-fluorine atom is well-established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring, potentially conferring greater metabolic stability compared to non-fluorinated phenyl analogs [3].

Fluorine chemistry Lipophilicity modulation Metabolic stability ADME

1,3,4-Oxadiazole Core as an Amide Bioisostere: Class-Level Advantage Over 1,2,4-Oxadiazole Isomers and Conventional Amides

The 1,3,4-oxadiazole ring in CAS 946286-87-9 serves as a bioisosteric replacement for the amide/urea linker, a design strategy validated across multiple medicinal chemistry programs. Comparative studies of oxadiazole isomers have demonstrated that 1,3,4-oxadiazoles consistently exhibit approximately one order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts, along with significantly improved metabolic stability in human liver microsome assays [1]. In the context of RORγt inverse agonist programs, replacement of a thiazole-2-carboxamide with a 1,3,4-oxadiazole led to compounds with superior metabolic stability and oral pharmacokinetic profiles [2]. For the target compound, the 1,3,4-oxadiazole core bridges the 4-fluorophenyl and 3-methylisoxazole-5-carboxamide fragments, and any switch to a 1,2,4-oxadiazole isomer would alter both the vector angle between these fragments and the metabolic liability of the central linker [3].

Bioisosterism Metabolic stability Oxadiazole isomerism Drug design

Class-Level Anticancer and Antimicrobial Activity Precedent for Isoxazole-1,3,4-Oxadiazole Hybrids

While no bioactivity data exist specifically for CAS 946286-87-9, the broader isoxazole-1,3,4-oxadiazole hybrid class has demonstrated quantifiable anticancer and antimicrobial activity in peer-reviewed studies. Shingare et al. (2018) reported a series of isoxazole clubbed 1,3,4-oxadiazole derivatives (5a–l) with antibacterial activity against S. pyogenes, P. aeruginosa, S. aureus, and E. coli, and antitubercular activity against M. tuberculosis H37Rv with MIC values of 50–62.5 µg/mL for the most potent fluorinated analogs [1]. Separately, 1,3,4-oxadiazole-linked thiazole-isoxazole-pyridine hybrids exhibited IC₅₀ values ranging from 0.01 ± 0.009 µM to 10.8 ± 6.23 µM against human cancer cell lines, with select compounds outperforming etoposide [2]. The para-fluorophenyl substituent present in CAS 946286-87-9 aligns with the fluorinated analogs that showed superior activity in the Shingare series, where the presence of a fluorine atom at the 4-position of the phenyl ring was associated with improved antitubercular potency (MIC = 50 µg/mL for compound 27 with 4-fluorophenyl vs MIC = 62.5 µg/mL for compound 26 with 2-methoxyphenyl) [1].

Anticancer activity Antimicrobial activity Isoxazole-oxadiazole hybrids SAR

Hydrogen Bond Donor/Acceptor Profile Differentiation for Solubility and Permeability Prediction

The target compound possesses 1 hydrogen bond donor (HBD) and 7 hydrogen bond acceptors (HBA), with a computed TPSA of 94 Ų [1]. This HBD/HBA profile places it within Lipinski's Rule of Five space (MW = 288.23 < 500; XLogP3 = 1.9 < 5; HBD = 1 < 5; HBA = 7 < 10). In comparison, the benzodioxol analog (CAS 1021074-76-9) is predicted to have 8 HBA (additional dioxole oxygen) and a higher TPSA (~103–113 Ų), which would further reduce passive membrane permeability. Conversely, the furan analog (CAS 953143-45-8) is expected to have 6 HBA and a lower TPSA (~85 Ų), potentially enhancing permeability at the expense of aqueous solubility [2]. The single HBD in CAS 946286-87-9 (the amide NH) is strategically located between the oxadiazole and isoxazole rings, and methylation at the isoxazole 3-position eliminates a potential additional HBD site present in unmethylated analogs [3].

Physicochemical profiling Hydrogen bonding Rule of Five Permeability

Recommended Research & Industrial Application Scenarios for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide


Anticancer Screening Library Enrichment for Isoxazole-Oxadiazole Hybrid SAR Exploration

Given the demonstrated anticancer activity of structurally related 1,3,4-oxadiazole-isoxazole hybrids (IC₅₀ values from 0.01 to 10.8 µM across prostate, lung, and breast cancer cell lines [1]), CAS 946286-87-9 is positioned as a logical inclusion in focused screening libraries targeting tubulin polymerization, kinase inhibition, or apoptosis induction pathways. Its favorable computed physicochemical profile (XLogP3 = 1.9, TPSA = 94 Ų, MW = 288.23) places it within optimal drug-like space for hit identification [2]. The para-fluorophenyl substituent provides a metabolic stability advantage over non-fluorinated phenyl analogs based on established fluorine medicinal chemistry principles [3], and the 3-methylisoxazole regioisomerism offers a distinct pharmacophoric topology compared to 5-methyl variants already explored in the literature.

Antimicrobial Lead Generation Targeting Drug-Resistant Bacterial and Mycobacterial Strains

The isoxazole-1,3,4-oxadiazole hybrid class has produced compounds with MIC values of 50–62.5 µg/mL against M. tuberculosis H37Rv, with fluorinated analogs demonstrating superior potency [1]. CAS 946286-87-9, bearing the para-fluorophenyl motif, is a structurally relevant candidate for antitubercular and broad-spectrum antibacterial screening. Its single HBD and moderate TPSA suggest adequate permeability for intracellular target engagement, which is critical for activity against intracellular pathogens such as M. tuberculosis. Procurement of this compound enables direct head-to-head comparison with the published fluorinated leads from the Shingare series to establish whether the 3-methylisoxazole-5-carboxamide architecture offers differentiated antimicrobial potency.

Synthetic Intermediate for Derivatization and Scaffold-Hopping in Medicinal Chemistry Programs

The 3-methylisoxazole-5-carboxamide moiety in CAS 946286-87-9 provides a versatile handle for further derivatization, including amide coupling, esterification, or heterocycle elaboration. The para-fluorophenyl group on the oxadiazole ring can serve as a metabolic blocking group or be exploited for ¹⁸F radiolabeling in PET tracer development [1]. The 1,3,4-oxadiazole core functions as a validated amide bioisostere with documented metabolic stability advantages [2], making CAS 946286-87-9 a strategic building block for scaffold-hopping campaigns aimed at replacing metabolically labile amide linkages in existing lead series. The compound's defined SMILES (CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F) and InChI Key (DLJDWSRXYDDVSY-UHFFFAOYSA-N) [3] ensure unambiguous identity verification in procurement and inventory management.

Physicochemical Benchmarking and Computational Model Validation for Heterocyclic Hybrids

With well-defined computed properties (XLogP3 = 1.9, TPSA = 94 Ų, HBD = 1, HBA = 7, rotatable bonds = 3) [1], CAS 946286-87-9 can serve as a calibration standard for validating computational logP, solubility, and permeability prediction models applied to heterocyclic hybrid compound libraries. Its intermediate lipophilicity and moderate TPSA make it an ideal reference compound for benchmarking in silico ADMET models against experimentally determined values once measured. This application is particularly relevant for core facilities and CROs that require characterized reference compounds for assay development and computational method validation.

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.